Cas no 2640882-05-7 (N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide)

N-Cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide is a synthetic small-molecule compound featuring a quinazoline core substituted with a fluorine atom at the 6-position and a morpholine-2-carboxamide moiety at the 4-position. The cyclopropyl group enhances metabolic stability while the fluoro substituent may improve binding affinity in target interactions. This structure suggests potential utility in medicinal chemistry, particularly as a kinase inhibitor scaffold due to the quinazoline pharmacophore. The compound’s balanced lipophilicity and hydrogen-bonding capacity, conferred by the morpholine and carboxamide groups, may contribute to favorable pharmacokinetic properties. Its precise applications depend on further biological evaluation, but the molecular design demonstrates deliberate optimization for target engagement and drug-like characteristics.
N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide structure
2640882-05-7 structure
商品名:N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide
CAS番号:2640882-05-7
MF:C16H17FN4O2
メガワット:316.330186605453
CID:5316265
PubChem ID:155800134

N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-Cyclopropyl-4-(6-fluoro-4-quinazolinyl)-2-morpholinecarboxamide
    • AKOS040723890
    • F6752-4007
    • 2640882-05-7
    • N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide
    • インチ: 1S/C16H17FN4O2/c17-10-1-4-13-12(7-10)15(19-9-18-13)21-5-6-23-14(8-21)16(22)20-11-2-3-11/h1,4,7,9,11,14H,2-3,5-6,8H2,(H,20,22)
    • InChIKey: FPGNLXNICYNLLJ-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC2=C(C=1)C(=NC=N2)N1CCOC(C1)C(NC1CC1)=O

計算された属性

  • せいみつぶんしりょう: 316.13355396g/mol
  • どういたいしつりょう: 316.13355396g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 448
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 67.4Ų

じっけんとくせい

  • 密度みつど: 1.39±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 591.4±50.0 °C(Predicted)
  • 酸性度係数(pKa): 14.38±0.20(Predicted)

N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6752-4007-2μmol
N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide
2640882-05-7
2μmol
$85.5 2023-09-07
Life Chemicals
F6752-4007-5μmol
N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide
2640882-05-7
5μmol
$94.5 2023-09-07
Life Chemicals
F6752-4007-20μmol
N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide
2640882-05-7
20μmol
$118.5 2023-09-07
Life Chemicals
F6752-4007-15mg
N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide
2640882-05-7
15mg
$133.5 2023-09-07
Life Chemicals
F6752-4007-1mg
N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide
2640882-05-7
1mg
$81.0 2023-09-07
Life Chemicals
F6752-4007-30mg
N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide
2640882-05-7
30mg
$178.5 2023-09-07
Life Chemicals
F6752-4007-2mg
N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide
2640882-05-7
2mg
$88.5 2023-09-07
Life Chemicals
F6752-4007-40mg
N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide
2640882-05-7
40mg
$210.0 2023-09-07
Life Chemicals
F6752-4007-50mg
N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide
2640882-05-7
50mg
$240.0 2023-09-07
Life Chemicals
F6752-4007-75mg
N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide
2640882-05-7
75mg
$312.0 2023-09-07

N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide 関連文献

N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamideに関する追加情報

Professional Introduction to N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide (CAS No. 2640882-05-7)

N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide, a highly specialized compound with the CAS number 2640882-05-7, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in the development of novel therapeutic agents. The unique structural features of this molecule, particularly its N-cyclopropyl and fluoroquinazoline moieties, contribute to its distinctive chemical properties and biological activities.

The fluoroquinazoline moiety is a well-known pharmacophore that has been extensively studied for its role in various biological processes. Its presence in N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide suggests that this compound may exhibit potent interactions with biological targets, making it a promising candidate for further investigation in drug discovery. Additionally, the morpholine ring introduces an additional layer of complexity, which can influence both the pharmacokinetic and pharmacodynamic properties of the compound.

Recent research in the field of medicinal chemistry has highlighted the importance of structural diversity in the development of new drugs. Compounds like N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide exemplify this principle by incorporating multiple functional groups that can interact with biological systems in unique ways. The N-cyclopropyl group, for instance, has been shown to enhance binding affinity and selectivity in certain drug candidates, while the fluoroquinazoline moiety contributes to metabolic stability and bioavailability.

In the context of contemporary pharmaceutical research, N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide has emerged as a compound of interest due to its potential therapeutic applications. Studies have begun to explore its interactions with various biological targets, including enzymes and receptors involved in critical cellular pathways. The fluoroquinazoline component, in particular, has been associated with activities that may be relevant to conditions such as cancer, inflammation, and infectious diseases. These findings underscore the compound's significance as a lead structure for further medicinal chemistry investigations.

The synthesis of N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide presents unique challenges due to its complex architecture. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound on a scalable basis. The use of modern techniques such as transition metal catalysis and flow chemistry has enabled researchers to optimize synthetic routes, improving both yield and purity. These advancements are crucial for facilitating further biological evaluation and potential clinical development.

One of the most compelling aspects of N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide is its potential as a scaffold for structure-based drug design. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly assess the binding interactions of this compound with biological targets. This approach allows for the identification of key pharmacophoric elements that can be modified to enhance potency and selectivity. The integration of these strategies has already led to promising results in early-stage drug discovery programs.

The chemical properties of N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide also make it an attractive candidate for further investigation in areas such as materials science and agrochemistry. Its unique structural features could potentially be exploited for applications beyond traditional pharmaceuticals, offering new avenues for innovation. As research continues to uncover the full spectrum of its properties, the potential applications of this compound are likely to expand significantly.

In conclusion, N-cyclopropyl-4-(6-fluoroquinazolin-4-ylmorpholine)-2-carboxamide (CAS No. 2640882 -05 -7) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its combination of key pharmacophoric elements makes it a valuable tool for researchers exploring new treatments for various diseases. As our understanding of its properties grows, so too does its potential to contribute to advancements in medicine and beyond.

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